

# Application Notes and Protocols: Use of Lesinurad in Allopurinol-Refractory Gout

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **lesinurad** in combination with allopurinol for the treatment of hyperuricemia in patients with gout who have not achieved target serum uric acid (sUA) levels with allopurinol monotherapy. The information is compiled from pivotal clinical trials and is intended to guide research and development efforts.

#### Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia. [1] The primary goal of gout management is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent gout flares and the formation of tophi.[2] Allopurinol, a xanthine oxidase inhibitor (XOI), is the first-line urate-lowering therapy (ULT).[3] However, a significant portion of patients fail to reach the target sUA level with allopurinol alone, a condition known as allopurinol-refractory gout.[4]

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the function of the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[5][6] This inhibition increases the excretion of uric acid, thereby lowering sUA levels.[7] When used in combination with an XOI like allopurinol, **lesinurad** provides a dual mechanism of action, addressing both the production and excretion of uric acid.[8] This combination



therapy has been investigated in several key clinical trials for its efficacy and safety in patients with an inadequate response to allopurinol.

### **Quantitative Data Summary**

The efficacy and safety of **lesinurad** in combination with allopurinol have been evaluated in multiple randomized, double-blind, placebo-controlled clinical trials. The primary endpoint in these studies was typically the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.

#### **Efficacy Data**

The following tables summarize the key efficacy data from the pivotal Phase III clinical trials, CLEAR 1 and CLEAR 2, and a Phase II study.

Table 1: Proportion of Patients Achieving Serum Uric Acid Target (<6.0 mg/dL) at Month 6

| Study                             | Treatment<br>Group                | N    | Proportion<br>Achieving<br>Target (%) | P-value vs.<br>Allopurinol<br>Alone |
|-----------------------------------|-----------------------------------|------|---------------------------------------|-------------------------------------|
| CLEAR 1[9]                        | Lesinurad 200<br>mg + Allopurinol | 201  | 54.2                                  | <0.0001                             |
| Lesinurad 400<br>mg + Allopurinol | 201                               | 59.2 | <0.0001                               |                                     |
| Placebo +<br>Allopurinol          | 201                               | 27.9 | -                                     |                                     |
| CLEAR 2[10]                       | Lesinurad 200<br>mg + Allopurinol | 204  | 55.4                                  | <0.0001                             |
| Lesinurad 400<br>mg + Allopurinol | 203                               | 66.5 | <0.0001                               |                                     |
| Placebo +<br>Allopurinol          | 203                               | 23.3 | -                                     |                                     |

Table 2: Percent Reduction in Serum Uric Acid from Baseline (Phase II Study)[11]



| Study                             | Treatment<br>Group                | N             | Mean Percent<br>Reduction in<br>sUA at 4<br>Weeks | P-value vs.<br>Placebo +<br>Allopurinol |
|-----------------------------------|-----------------------------------|---------------|---------------------------------------------------|-----------------------------------------|
| Phase II                          | Lesinurad 200<br>mg + Allopurinol | 52            | 16                                                | <0.0001                                 |
| Lesinurad 400<br>mg + Allopurinol | 52                                | 22            | <0.0001                                           |                                         |
| Lesinurad 600<br>mg + Allopurinol | 52                                | 30            | <0.0001                                           | _                                       |
| Placebo +<br>Allopurinol          | 52                                | -3 (increase) | -                                                 | _                                       |

#### **Safety Data**

The safety profile of **lesinurad** 200 mg in combination with allopurinol was generally comparable to allopurinol alone, with the exception of a higher incidence of predominantly reversible elevations in serum creatinine.

Table 3: Summary of Key Adverse Events (CLEAR 1 & CLEAR 2 Pooled Data)



| Adverse Event                                     | Lesinurad 200 mg<br>+ Allopurinol (%)             | Lesinurad 400 mg<br>+ Allopurinol (%)             | Placebo +<br>Allopurinol (%)                      |
|---------------------------------------------------|---------------------------------------------------|---------------------------------------------------|---------------------------------------------------|
| Any Treatment-<br>Emergent AE                     | 72.8                                              | 79.3                                              | 70.8                                              |
| Serious AEs                                       | 4.4 (CLEAR 2)[10]                                 | 9.5 (CLEAR 2)[10]                                 | 3.9 (CLEAR 2)[10]                                 |
| Renal-Related AEs                                 | 5.9 (CLEAR 2)[10]                                 | 15.0 (CLEAR 2)[10]                                | 4.9 (CLEAR 2)[10]                                 |
| Serum Creatinine<br>Elevation (≥1.5x<br>baseline) | 5.9 (CLEAR 2)[10]                                 | 15.0 (CLEAR 2)[10]                                | 3.4 (CLEAR 2)[10]                                 |
| Kidney Stones                                     | 1.0 (CLEAR 1)[2]                                  | 2.5 (CLEAR 1)[2]                                  | 2.0 (CLEAR 1)[2]                                  |
| Gout Flares                                       | Not significantly<br>different from<br>placebo[9] | Not significantly<br>different from<br>placebo[9] | Not significantly<br>different from<br>placebo[9] |

### **Experimental Protocols**

The following sections detail the methodologies employed in the key clinical trials investigating **lesinurad** in allopurinol-refractory gout patients.

#### **Study Design and Patient Population**

The CLEAR 1 and CLEAR 2 trials were 12-month, multicenter, randomized, double-blind, placebo-controlled Phase III studies.[9][10]

- Inclusion Criteria:
  - Adults aged 18-85 years with a diagnosis of gout.
  - Stable allopurinol dose of ≥300 mg/day (or ≥200 mg/day for patients with moderate renal impairment).[12]
  - Serum uric acid level ≥6.5 mg/dL at screening.[12]
  - History of at least two gout flares in the preceding 12 months.[12]



- Exclusion Criteria:
  - Severe renal impairment (creatinine clearance <30 mL/min).[13]</li>
  - End-stage renal disease, kidney transplant, or dialysis.[13]
  - History of hypersensitivity to allopurinol.[13]
- Randomization and Blinding: Patients were randomized to receive lesinurad (200 mg or 400 mg) or placebo once daily, in addition to their ongoing allopurinol therapy. Both patients and investigators were blinded to the treatment allocation.

#### **Treatment Protocol**

- Investigational Product: Lesinurad (200 mg or 400 mg tablets) or matching placebo administered orally once daily in the morning with food and water.[14]
- Concomitant Medication:
  - All patients continued their stable dose of allopurinol.
  - Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for at least the first 5 months of the study.[11]
- Hydration: Patients were advised to maintain adequate hydration (approximately 2 liters of fluid per day).[14]

#### **Efficacy and Safety Assessments**

- Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[9][10]
- Secondary Efficacy Endpoints:
  - Mean rate of gout flares requiring treatment (months 7-12).
  - Proportion of patients with complete resolution of at least one target tophus by month 12.
     [9]



- · Safety Assessments:
  - Monitoring of treatment-emergent adverse events (AEs) and serious adverse events (SAEs).
  - Regular laboratory assessments including serum creatinine, blood urea nitrogen (BUN), and urinalysis.
  - Vital signs and physical examinations.

# Visualizations Signaling Pathways and Workflows



Click to download full resolution via product page

Caption: Dual mechanism of action of allopurinol and lesinurad.







Click to download full resolution via product page

Caption: Typical workflow of a Phase III clinical trial for **lesinurad**.





Click to download full resolution via product page

Caption: Patient selection criteria for lesinurad clinical trials.

## Conclusion



The combination of **lesinurad** with allopurinol represents a significant therapeutic advancement for the management of hyperuricemia in patients with gout who are not adequately controlled by allopurinol alone.[9] The dual-mechanism approach of inhibiting uric acid production and increasing its renal excretion has demonstrated superior efficacy in lowering sUA levels compared to allopurinol monotherapy.[2] The 200 mg dose of **lesinurad**, in particular, has shown a favorable safety profile.[10] These findings support the use of **lesinurad** as an add-on therapy to help more patients with refractory gout achieve their target sUA levels.[15] Further research may explore the long-term clinical outcomes of this combination therapy, such as the rates of gout flare reduction and tophi resolution over extended periods.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rheumatology.org [rheumatology.org]
- 2. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2020 American College of Rheumatology Guideline for the Management of Gout PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zurampic (DSC) (lesinurad [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]







- 9. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 13. FDA Approves Lesinurad + Allopurinol The Rheumatologist [the-rheumatologist.org]
- 14. drugs.com [drugs.com]
- 15. Guideline development for the management of gout: role of combination therapy with a focus on lesinurad PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Lesinurad in Allopurinol-Refractory Gout]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8021901#use-of-lesinurad-in-allopurinol-refractoryqout-patient-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com